molecular formula C14H16O4 B6324217 cis-3-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid;  95% CAS No. 732252-24-3

cis-3-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid; 95%

Cat. No. B6324217
CAS RN: 732252-24-3
M. Wt: 248.27 g/mol
InChI Key: LXXNRXBNXLZTQY-MNOVXSKESA-N
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Description

“Cis-3-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 732252-24-3 . It has a molecular weight of 248.28 . The IUPAC name for this compound is (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid . The compound is stored at a temperature of 28C .


Molecular Structure Analysis

The InChI code for “cis-3-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” is 1S/C14H16O4/c1-18-12-4-2-3-9(8-12)13(15)10-5-6-11(7-10)14(16)17/h2-4,8,10-11H,5-7H2,1H3,(H,16,17)/t10-,11+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Environmental Impact and Fate

Parabens, structurally similar to cis-3-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, are used extensively in various products and have been a focal point of environmental studies. Research highlights their occurrence, fate, and behavior in aquatic environments, noting that despite wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments. The presence of parabens and their chlorinated by-products, which are more stable and persistent, raises concerns about their potential health impacts and underscores the need for further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthesis and Valorization

Muconic acid, another compound with a structure bearing similarities to cis-3-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, is highlighted for its value as a precursor for various value-added products and as a monomer for specialty polymers. The review addresses the synthesis routes for muconic acid isomers and their valorization into chemicals like adipic or terephthalic acids and polymers, outlining the challenges and potential solutions in this area (Khalil, Quintens, Junkers, & Dusselier, 2020).

Biocatalyst Inhibition

A study on carboxylic acids, which are structurally related to cis-3-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid, explores their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. The acids, acting as microbial inhibitors, impact cell membrane properties and internal pH, presenting challenges for biorenewable chemical production. The study offers insights into strategies for increasing microbial robustness against these inhibitors (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

The safety information for “cis-3-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid” can be found in its Material Safety Data Sheet (MSDS) . The MSDS provides information on the safe handling, storage, and disposal of the compound, as well as first aid measures and personal protective equipment recommendations.

properties

IUPAC Name

(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-12-4-2-3-9(8-12)13(15)10-5-6-11(7-10)14(16)17/h2-4,8,10-11H,5-7H2,1H3,(H,16,17)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXNRXBNXLZTQY-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid

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